

Proper Disposal of Buprenorphine + Naloxone in a Research Setting

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Compound of Interest

Compound Name: Buprenorphine + naloxone

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For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of **buprenorphine + naloxone**, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures is mandatory to prevent environmental contamination and diversion for illicit use. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe and legal disposal of **buprenorphine + naloxone**.

Regulatory Framework: A Multi-Agency Approach

The disposal of **buprenorphine + naloxone** is governed by several federal agencies:

- Drug Enforcement Administration (DEA): Regulates the handling and disposal of all controlled substances to prevent diversion. The primary requirement is that the substance be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state as a controlled substance or its analogue.
- Environmental Protection Agency (EPA): Regulates the disposal of hazardous and non-hazardous pharmaceutical waste to protect the environment. The EPA strongly discourages the sewerage (flushing) of any pharmaceutical waste and has banned the sewerage of hazardous pharmaceutical waste.^{[1][2]}
- Food and Drug Administration (FDA): Provides recommendations for drug disposal, primarily for household settings. While the EPA advises against flushing, the FDA maintains a "flush

list" for certain medications, including buprenorphine/naloxone, that are especially harmful if accidentally ingested.[3][4][5] This option should only be considered when no other disposal methods are available.[3][4][5]

Primary Disposal Method for Laboratories

For research settings, the DEA's preferred and most compliant method for disposing of expired, unwanted, or unused controlled substances is through a reverse distributor.[6] A reverse distributor is a DEA-registered company authorized to receive and manage the disposal of controlled substances.[6]

Step-by-Step Procedure for Reverse Distributor Disposal:

- Segregation and Labeling: Immediately separate any **buprenorphine + naloxone** designated for disposal from active inventory. Clearly label the containers as "Expired - For Disposal" or similar wording. These materials must remain in a securely locked cabinet or safe.[6][7]
- Contact a Reverse Distributor: Engage a DEA-approved reverse distributor. Your institution's Environmental Health & Safety (EHS) department may have a contracted provider.[7]
- Documentation:
 - For Schedule III-V substances like **buprenorphine + naloxone**, an invoice will be used to document the transfer.[6]
 - The registrant must maintain all records of the transfer for at least two years.[6]
- Transfer: The controlled substances are either shipped to the reverse distributor's registered location or picked up by them.[8]

Alternative On-Site Disposal (When Permitted)

While using a reverse distributor is the standard, on-site destruction is another possibility, though it involves a more complex procedure to ensure the substance is rendered non-retrievable.[8][9]

On-Site Destruction Protocol:

- **Rendering Non-Retrievable:** The chosen method must permanently alter the chemical or physical state of buprenorphine and naloxone.[\[9\]](#) Commercially available chemical destruction kits (e.g., containing activated carbon) can be used.[\[7\]](#)[\[10\]](#)
- **Witnessing:** The entire destruction process must be witnessed by at least two authorized employees.[\[7\]](#)[\[9\]](#)
- **Documentation (DEA Form 41):** The "Registrants Inventory of Drugs Surrendered" (DEA Form 41) must be completed to document the destruction. This form requires details of the drug, quantity, and method of destruction, along with the signatures of the two witnesses.[\[8\]](#)[\[11\]](#)
- **Record Keeping:** A copy of the completed DEA Form 41 must be kept on file for at least two years.[\[11\]](#)
- **Final Disposal of Mixture:** If a chemical destruction kit is used, the resulting container may need to be disposed of as hazardous waste, depending on its contents.[\[9\]](#) Consult your EHS department for guidance.

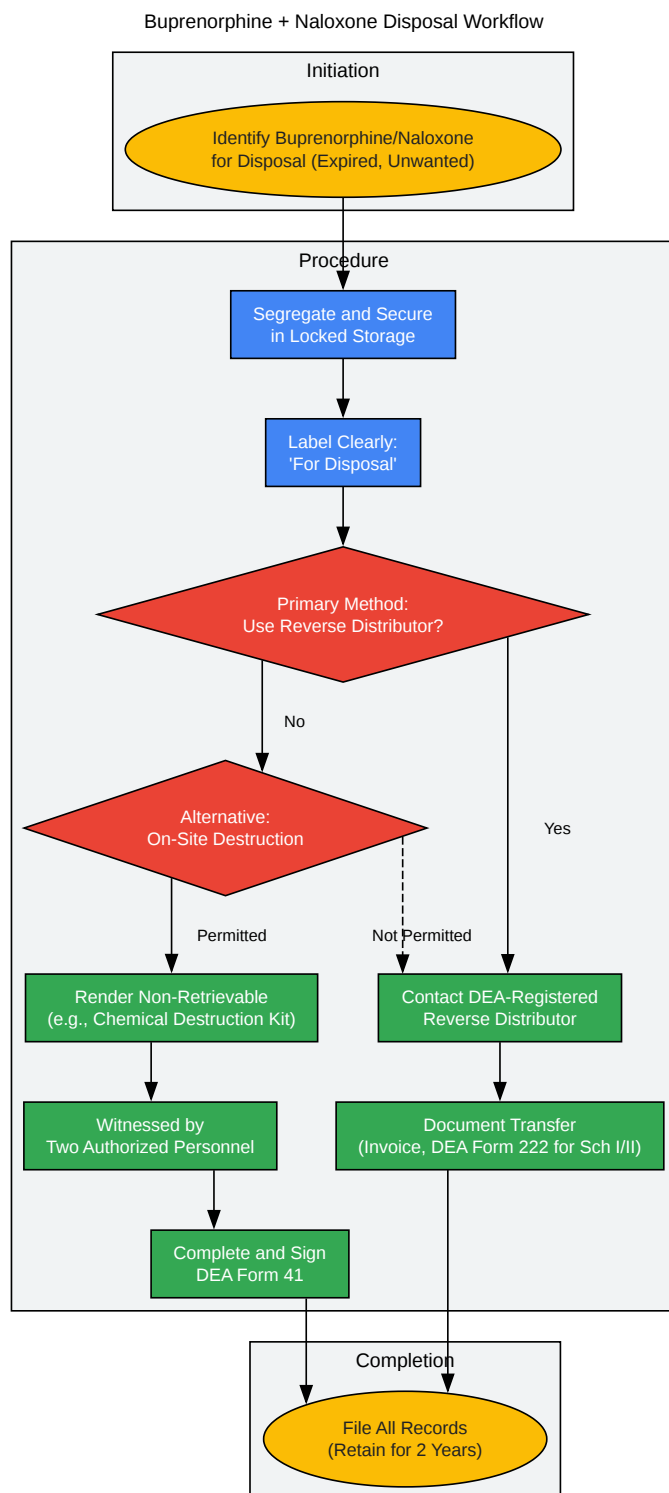
Quantitative Data on Disposal Methods

While specific, universally mandated quantitative parameters for the destruction of **buprenorphine + naloxone** are not prevalent in public guidelines, the following table summarizes key data points relevant to its disposal.

Parameter	Value/Specification	Source/Regulation	Notes
DEA Substance Schedule	III	DEA	Indicates a moderate to low potential for physical and psychological dependence.[8]
Record Keeping Requirement	Minimum 2 years	DEA	Applies to all records of disposal and transfer.[6][11]
Witness Requirement (On-site)	Minimum of 2 authorized personnel	DEA	Both individuals must witness the entire destruction process. [7][9]
Hazardous Waste Classification	Potential for P or U listing	EPA (RCRA)	Dependent on formulation and concentration. Unused commercial chemical products containing certain active ingredients may be listed hazardous wastes.[2]
Sewering/Flushing	Banned for hazardous waste; Strongly discouraged for non-hazardous	EPA	The FDA permits flushing for buprenorphine products only when take-back options are unavailable due to the high risk of accidental ingestion.[3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of **buprenorphine + naloxone** in a laboratory setting.



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